molecular formula C21H21ClN2O3S B2624066 6-chloro-2-(4-methylpiperidine-1-carbonyl)-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251614-56-8

6-chloro-2-(4-methylpiperidine-1-carbonyl)-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2624066
CAS No.: 1251614-56-8
M. Wt: 416.92
InChI Key: XZBUDIYCIIRZDS-UHFFFAOYSA-N
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Description

6-chloro-2-(4-methylpiperidine-1-carbonyl)-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound with a unique structure that includes a benzothiazine core, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-methylpiperidine-1-carbonyl)-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the benzothiazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-methylpiperidine-1-carbonyl)-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-chloro-2-(4-methylpiperidine-1-carbonyl)-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: It can be used as a probe or tool in biochemical studies to understand various biological processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-methylpiperidine-1-carbonyl)-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-(4-methylpiperidine-1-carbonyl)pyridine
  • 4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione

Uniqueness

6-chloro-2-(4-methylpiperidine-1-carbonyl)-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to its combination of a benzothiazine core with a piperidine moiety and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

(6-chloro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-15-9-11-23(12-10-15)21(25)20-14-24(17-5-3-2-4-6-17)18-13-16(22)7-8-19(18)28(20,26)27/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBUDIYCIIRZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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